Linderic acid

Description

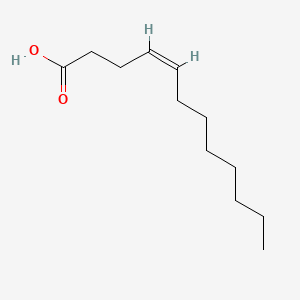

Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-dodec-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h8-9H,2-7,10-11H2,1H3,(H,13,14)/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCORITRBZMICMI-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7089-43-2 | |

| Record name | Linderic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007089432 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LINDERIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18013PJU2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Linderic acid typically involves the use of alkenes and carboxylic acids. One common method is the hydrolysis of esters derived from the corresponding alkenes. The reaction conditions often include the use of strong acids or bases to facilitate the hydrolysis process .

Industrial Production Methods: Industrial production of Linderic acid may involve the catalytic hydrogenation of dodecynoic acid or the use of biocatalysts to achieve the desired cis- configuration. These methods are optimized for large-scale production to ensure high yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions: Linderic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the double bond into an epoxide or a diol.

Reduction: The double bond can be reduced to form the corresponding saturated fatty acid.

Substitution: Halogenation can occur at the double bond, leading to the formation of halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

Substitution: Halogens like bromine or chlorine in the presence of light or a catalyst.

Major Products:

Oxidation: Epoxides, diols.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids.

Applications De Recherche Scientifique

Nutritional Applications

Linderic acid is primarily categorized under omega-3 fatty acids, which are essential for human health. Its dietary intake has been linked to several health benefits:

- Cardiovascular Health : Studies indicate that omega-3 fatty acids can significantly reduce the risk of cardiovascular diseases (CVD) by lowering triglyceride levels and improving arterial health. A high dietary intake of alpha-linolenic acid (ALA), a type of omega-3, is associated with a reduced risk of heart attacks and atherosclerosis .

- Neurological Benefits : Linderic acid has shown promise in neuroprotection. Research suggests that it may help mitigate the effects of stroke by enhancing brain-derived neurotrophic factor (BDNF) levels, which are crucial for neuronal survival and plasticity .

Dermatological Applications

Linderic acid has been explored for its topical applications in dermatology:

- Skin Lightening Effects : Clinical studies have demonstrated that topical application of linderic acid can effectively lighten UV-induced hyperpigmentation. The mechanism involves the suppression of melanin production by melanocytes and enhanced turnover of the stratum corneum .

Case Studies and Research Findings

Several case studies provide insights into the practical applications of linderic acid:

Case Study 1: Neurological Deficiency

A case involving a six-year-old girl on a low-linolenic acid diet revealed significant neurological symptoms, including weakness and numbness. Upon switching to a regimen rich in linolenic acid, her symptoms resolved, highlighting the critical role of this fatty acid in neurological health .

Case Study 2: Prostate Cancer Risk

A case-control study conducted in Uruguay found a strong association between high dietary intake of alpha-linolenic acid and an increased risk of prostate cancer. This suggests that while linderic acid has beneficial properties, its consumption must be balanced with potential risks .

Summary of Research Findings

Mécanisme D'action

The mechanism by which Linderic acid exerts its effects involves its interaction with cellular membranes and signaling pathways. It can modulate the fluidity of membranes and influence the activity of membrane-bound enzymes. Additionally, it may act as a signaling molecule, affecting gene expression and cellular responses .

Comparaison Avec Des Composés Similaires

Antioxidant Properties

Linderic acid, as a component of Lindera obtusiloba extracts, demonstrates dose-dependent ROS scavenging activity against DPPH radicals, superoxide anions, and hydroxyl radicals . This activity is attributed to its unsaturated structure, which donates hydrogen atoms to neutralize free radicals. In contrast, saturated analogs like lauric acid lack this capacity due to the absence of double bonds.

Melanogenesis Inhibition

The leaf extract of Lindera obtusiloba, rich in linderic acid, suppresses tyrosinase activity and melanin synthesis in B16 melanoma cells via ERK pathway activation and MITF downregulation . Comparatively, linoleic acid also modulates melanogenesis but through different mechanisms, such as peroxisome proliferator-activated receptor (PPAR) signaling .

Functional Divergence Based on Structure

- Chain Length and Double Bond Position: Linderic acid’s shorter chain (12C) and central double bond (position 4) may enhance membrane permeability compared to longer-chain analogs like linoleic acid (18C). This structural feature could explain its efficacy in localized antioxidant effects .

- Saturation vs. Unsaturation : Saturated lauric acid exhibits antimicrobial properties via membrane disruption, while unsaturated linderic acid relies on electron donation for antioxidative effects .

Activité Biologique

Linderic acid, a lesser-known fatty acid, has garnered interest in the field of biochemistry and nutrition due to its potential biological activities. This article reviews the existing literature on the biological activity of linderic acid, focusing on its antimicrobial properties, effects on human health, and potential applications in clinical settings.

Chemical Structure and Properties

Linderic acid is a cyclopropane fatty acid, primarily derived from certain plant sources. Its unique structure contributes to its biological activity, particularly in relation to cell membrane interactions.

Antimicrobial Activity

Mechanism of Action:

Linderic acid exhibits antimicrobial properties, similar to other fatty acids. It disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis. Studies have shown that unsaturated fatty acids can effectively destabilize bacterial membranes, which is critical for their antibacterial activity .

Research Findings:

- A study indicated that linderic acid's membrane-disruptive activity is comparable to that of oleic and linoleic acids, which are known for their antibacterial effects against various pathogens .

- Electron microscopy has been utilized to observe the morphological changes in bacterial cells treated with linderic acid, confirming its ability to induce cell lysis .

Health Implications

Nutritional Role:

Linderic acid may play a role in human health as part of dietary fats. Fatty acids such as linderic acid are essential for various physiological functions and can influence inflammatory responses. Research suggests that fatty acids can modulate gene expression related to inflammation and metabolism .

Case Studies:

A notable case involved a child who experienced neurological symptoms due to deficiencies in essential fatty acids. This highlights the importance of adequate dietary intake of fatty acids, including those similar to linderic acid .

Potential Applications

Clinical Relevance:

The antimicrobial properties of linderic acid could be harnessed in developing new antibacterial agents. Given the rising antibiotic resistance, compounds like linderic acid may offer alternative therapeutic pathways.

Dietary Supplementation:

Incorporating linderic acid into dietary supplements could enhance health benefits associated with omega-3 fatty acids. Its unique properties may complement existing formulations aimed at reducing inflammation and improving cardiovascular health .

Comparative Analysis of Fatty Acids

The following table summarizes the biological activities of various fatty acids, including linderic acid:

| Fatty Acid | Source | Biological Activity | Notable Effects |

|---|---|---|---|

| Linderic Acid | Plant-derived | Antimicrobial | Disrupts bacterial membranes |

| Linoleic Acid | Vegetable oils | Anti-inflammatory | Reduces risk of cardiovascular diseases |

| Alpha-Linolenic Acid (ALA) | Flaxseed oil | Antioxidant, anti-inflammatory | Supports heart health |

| Oleic Acid | Olive oil | Cardioprotective | Lowers LDL cholesterol |

Q & A

Q. How can researchers ensure ethical compliance when studying Linderic acid’s toxicity in animal models?

- Methodological Answer : Follow ARRIVE guidelines for experimental design and reporting. Obtain institutional ethics approval, and minimize animal use via power analysis. Publish raw mortality/morbidity data and justify endpoints (e.g., humane sacrifice criteria). Collaborate with biostatisticians to optimize sample sizes .

Tables for Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.